N-[2-(4-aminophenyl)ethyl]methanesulfonamide
Overview
Description
“N-[2-(4-Aminophenyl)ethyl]methanesulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.29 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O2S/c1-14(12,13)11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a refrigerated environment .Scientific Research Applications
Spectroscopic and Theoretical Studies
- Spectroscopy and Density Functional Theory (DFT) Applications: N-[2-(4-aminophenyl)ethyl]methanesulfonamide and its derivatives have been studied using FT-IR/ATR and FT-Raman spectroscopies, combined with DFT calculations. This approach is useful for investigating molecular vibrations and predicting sites for electrophilic attack (Szabó et al., 2008).
Chemical Synthesis and Characterization
- Synthesis of Anticancer Drug Side Chains: The compound has been synthesized as part of a process to create the side chain of an anticancer drug, Amsacrine. Its structure was characterized using various methods including IR, NMR, and elemental analysis (Robin et al., 2002).
- Chemoselective N-Acylation Reagents Development: Research has focused on developing N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from compounds like this compound, as chemoselective N-acylation reagents (Kondo et al., 2000).
Molecular Structure Analysis
- Investigating Molecular and Supramolecular Structures: The molecular and supramolecular structures of derivatives, including N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, have been extensively studied. This research provides insights into the conformations, hydrogen bonding, and π-π stacking interactions in these compounds (Jacobs et al., 2013).
Biochemical and Medicinal Chemistry
- Anti-Inflammatory Activity of Derivatives: Certain derivatives of this compound have shown significant anti-inflammatory activity. This discovery is crucial for developing new anti-inflammatory drugs (Lou et al., 2004).
Pharmacological Applications
- Cyclooxygenase-2 (COX-2) Inhibition: Research has demonstrated that methanesulfonamide derivatives, when positioned correctly in a molecular structure, can act as potent and selective inhibitors of COX-2. This is significant for the development of anti-inflammatory medications (Singh et al., 2004).
Nuclear Magnetic Resonance (NMR) Studies
- NMR Chemical Shifts and Vibrational Transitions: this compound derivatives have been the subject of NMR studies to understand their molecular conformation, chemical shifts, and vibrational transitions (Karabacak et al., 2010).
Catalysis and Chemical Reactions
- Pd-Catalyzed N-Arylation: The compound has been used in Pd-catalyzed cross-coupling reactions, offering an alternative to methods that might produce genotoxic impurities (Rosen et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-14(12,13)11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMKLJJDLTUPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073447 | |
Record name | Methanesulfonamide, N-[2-(4-aminophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24954-59-4 | |
Record name | Methanesulfonamide, N-(2-(4-aminophenyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024954594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, N-[2-(4-aminophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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